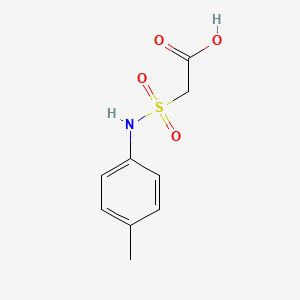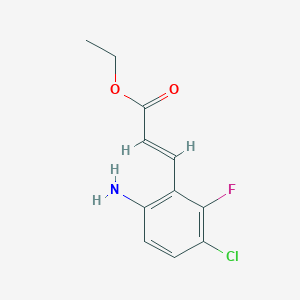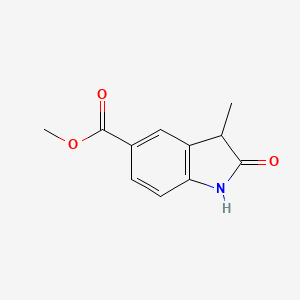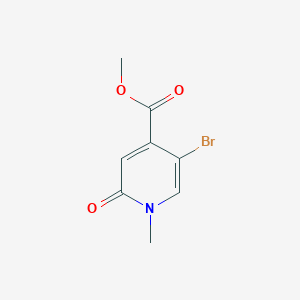
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a pyrrolidine ring, a sulfonyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazines and carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the pyrrolidine-sulfonyl intermediate with the triazole-thiol intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione.
Sulfonyl Derivatives: Compounds with a sulfonyl group, such as sulfonamides.
Triazole Derivatives: Compounds with a triazole ring, such as 1,2,4-triazole-3-thione.
Uniqueness
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the pyrrolidine ring, sulfonyl group, and triazole ring in a single molecule allows for diverse interactions with biological targets and a wide range of chemical transformations.
特性
分子式 |
C12H14N4O2S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,16-7-1-2-8-16)10-5-3-9(4-6-10)11-13-12(19)15-14-11/h3-6H,1-2,7-8H2,(H2,13,14,15,19) |
InChIキー |
KZSOPAWOTYPHCZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)




![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)



![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)

